

Technical Guide: 6-Azidoindole – Properties, Synthesis, and Applications

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Compound of Interest

Compound Name:	6-Azido-1H-indole
CAS No.:	81524-75-6
Cat. No.:	B1499585

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Executive Summary

6-Azidoindole is a high-value heterocyclic scaffold utilized primarily in chemical biology and medicinal chemistry.^[1] Distinguished by the presence of an energetic azide (-N

) moiety at the C6 position of the indole ring, it serves as a "click-ready" handle for bioorthogonal conjugation.

Unlike its isomer 6-azaindole (a pyridine-fused pyrrole), 6-azidoindole retains the classic indole architecture, making it an ideal mimic for Tryptophan in structure-activity relationship (SAR) studies or as a photoaffinity probe.^[1] This guide details its molecular identity, validated synthesis via diazotization, and critical safety protocols mandated by its low Carbon-to-Nitrogen (C/N) ratio.^[1]

Physicochemical Identity

The following data constitutes the definitive chemical identity for 6-azidoindole. Researchers must verify these parameters prior to synthesis or procurement to ensure distinction from isomeric forms (e.g., 5-azidoindole).^[1]

Table 1: Chemical Specifications

Parameter	Value	Technical Notes
IUPAC Name	6-Azido-1H-indole	-
Molecular Formula	C	High nitrogen content dictates energetic precautions.[1]
	H	
	N	
Molecular Weight	158.16 g/mol	Monoisotopic Mass: ~158.06 Da
C/N Ratio	2.0	CRITICAL SAFETY THRESHOLD. (See Section 5)
Physical State	Pale yellow to tan solid	Darkens upon exposure to light (photodecomposition).[1] [2]
Solubility	DMSO, DMF, MeOH, EtOAc	Sparingly soluble in water; decomposes in strong acids.[1]
Fluorescence	Quenched (Native)	Azide group quenches indole fluorescence via electron transfer; fluorescence is often restored upon triazole formation.[1]

Synthetic Access: Validated Protocol

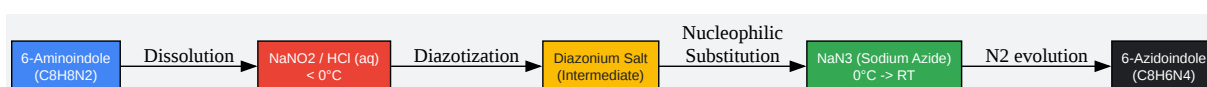
Direct nitration of indole is non-selective.[1] The authoritative route to 6-azidoindole proceeds via the diazotization-azidation of commercially available 6-aminoindole.[1] This "Sandmeyer-type" transformation is preferred for its reliability and scalability (gram-scale), provided temperature controls are strictly maintained.[1]

Reaction Logic

- Activation: Conversion of the aniline (-NH

-) to a diazonium salt (-N
-) using nitrous acid (generated in situ).
- Substitution: Nucleophilic attack by the azide anion (N
-) displacing nitrogen gas (N
-) is not the mechanism here; rather, the azide attacks the diazonium to form a pentazole or linear transition state, eventually yielding the aryl azide.[1]

Workflow Diagram (DOT)



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Caption: Step-wise synthesis of 6-azidoindole from 6-aminoindole via diazonium intermediate.

Experimental Procedure

Note: Perform all steps in a fume hood behind a blast shield. Use plastic spatulas; avoid metal contact with azides.[1]

- Diazotization:
 - Dissolve 6-aminoindole (1.0 eq) in 2M HCl (aq). Cool the solution to -5°C to 0°C in an ice/salt bath.
 - Dropwise add a solution of NaNO

(1.1 eq) in water, maintaining the internal temperature below 5°C. Stir for 30 minutes. The solution will turn dark/clear.
- Azidation:
 - Prepare a solution of NaN

(1.2 eq) in a minimal amount of water.[1]

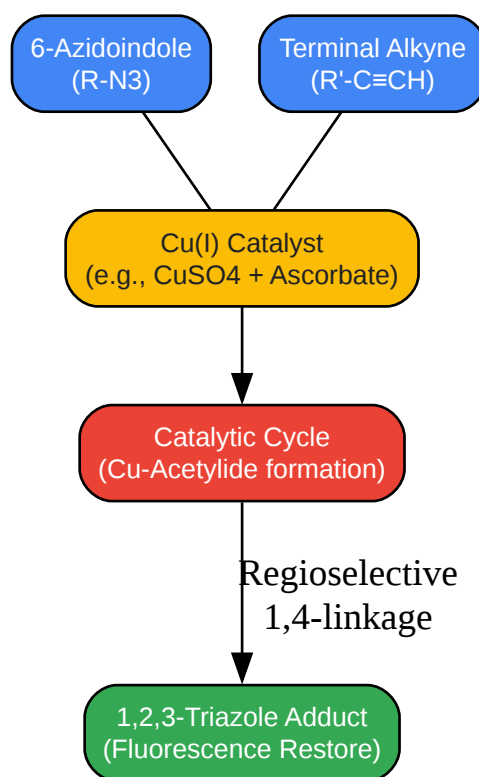
- Add the azide solution dropwise to the cold diazonium mixture.[1] Caution: Nitrogen gas evolution will occur (foaming).[1]
- Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) over 2 hours.
- Workup (Isolation):
 - Extract the reaction mixture with Ethyl Acetate (EtOAc) (3x).[1]
 - Wash combined organics with saturated NaHCO₃ (to neutralize acid) and brine.[1]
 - Dry over anhydrous MgSO₄. [1] Filter.
 - Concentrate: Remove solvent under reduced pressure at <30°C. DO NOT ROTAVAP TO COMPLETE DRYNESS if the scale is >500mg (risk of explosion).[1]
- Purification:
 - Purify via silica gel flash chromatography (Hexanes/EtOAc gradient).[1] Store the product in the dark at -20°C.

Reactivity Profile & Applications

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

6-Azidoindole is a bioorthogonal "warhead." [1] It reacts with terminal alkynes to form stable 1,4-disubstituted 1,2,3-triazoles. This is the gold standard for labeling tryptophan residues in proteins or functionalizing indole-based drugs.[1]

Mechanism: The indole ring acts as an electron-rich donor.[1] The azide group is relatively stable until activated by Cu(I).[1] The resulting triazole linkage is rigid and mimics a peptide bond electronically.[1]



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Caption: Mechanism of CuAAC reaction between 6-azidoindole and a terminal alkyne.

Photoaffinity Labeling

Upon UV irradiation (254-365 nm), the azide decomposes to release N

and form a reactive nitrene.[1] This nitrene can insert into nearby C-H or N-H bonds, covalently crosslinking the indole to its biological target (e.g., a receptor binding pocket).[1]

Safety Engineering: The C/N Ratio Rule

Working with 6-azidoindole requires strict adherence to energetic material safety protocols.[1]
[3]

The C/N Ratio Analysis

The stability of organic azides is empirically estimated using the Carbon-to-Nitrogen ratio formula:

Where

is the number of atoms.^{[1][4][5]}

- For 6-Azidoindole (C

H

N

):

- Ratio = $8 / 4 = 2.0$ ^{[1][2]}

Conclusion: The ratio is 2.0, which is below the safety threshold of 3.0.^[1]

- Implication: This molecule is potentially explosive.^{[1][3][5][6]} It possesses high energy density.^[1]
- Mitigation:
 - Limit Scale: Do not synthesize >1 gram in a single batch without specific blast shielding.
 - Solvent Buffer: Keep the compound in solution whenever possible.^[1] Never distill the pure substance.^[1]
 - Storage: Store below -20°C in amber vials (light sensitive).

References

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 - Source:^[1]

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 - Source:
- Guidelines for the Safe Handling of Azides. University of Pittsburgh EH&S.
 - Source: (Verified Safety Data)[1]

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